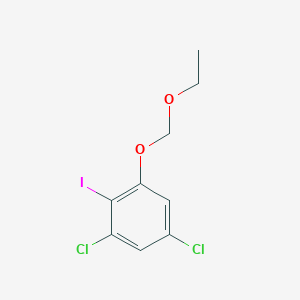
1,5-Dichloro-3-ethoxymethoxy-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dichloro-3-(ethoxymethoxy)-2-iodobenzene is an organic compound with the molecular formula C9H9Cl2IO2. It is a derivative of benzene, featuring chlorine, iodine, and ethoxymethoxy substituents. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dichloro-3-(ethoxymethoxy)-2-iodobenzene typically involves the iodination of a precursor compound, such as 1,5-dichloro-3-(ethoxymethoxy)benzene. The iodination can be achieved using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dichloro-3-(ethoxymethoxy)-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the ethoxymethoxy group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include dehalogenated compounds or modified ethers.
Applications De Recherche Scientifique
1,5-Dichloro-3-(ethoxymethoxy)-2-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,5-dichloro-3-(ethoxymethoxy)-2-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5-Dichloro-3-(chloromethyl)-2-(ethoxymethoxy)benzene
- 1,5-Dichloro-3-(methoxymethoxy)-2-iodobenzene
- 1,5-Dichloro-3-(ethoxymethoxy)-2-bromobenzene
Uniqueness
1,5-Dichloro-3-(ethoxymethoxy)-2-iodobenzene is unique due to the combination of chlorine, iodine, and ethoxymethoxy groups on the benzene ring. This specific arrangement of substituents imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research.
Activité Biologique
1,5-Dichloro-3-ethoxymethoxy-2-iodobenzene is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article synthesizes findings on its biological activity, focusing on its mechanisms of action, effects on cellular processes, and implications for disease treatment.
The compound primarily interacts with the NLRP3 inflammasome , a critical component of the immune response. Activation of the NLRP3 inflammasome leads to the release of pro-inflammatory cytokines such as IL-1β and IL-18 . These cytokines play significant roles in various inflammatory diseases, including autoimmune disorders and neuroinflammation-related conditions .
NLRP3 Inflammasome Activation
The activation process involves two key steps:
- Priming Signal : Recognition of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) by Toll-like receptors (TLRs), leading to nuclear factor kappa B (NF-kB) activation.
- Oligomerization : Formation of the inflammasome complex through the interaction of NLRP3 with apoptosis-associated speck-like protein (ASC) and procaspase-1, resulting in the maturation and secretion of IL-1β and IL-18 .
Biological Activity Assays
Recent studies have evaluated the biological activity of this compound through various assays:
Case Study 1: Neuroinflammation
A study investigated the role of the NLRP3 inflammasome in neuroinflammatory diseases such as Alzheimer's disease. The administration of this compound was shown to modulate cytokine levels, potentially mitigating neuroinflammation .
Case Study 2: Autoimmune Disorders
Another research highlighted the compound's effect on rheumatoid arthritis models. The inhibition of IL-1β production correlated with reduced joint inflammation and damage, indicating a promising therapeutic avenue for autoimmune conditions .
Propriétés
Numéro CAS |
1028332-20-8 |
|---|---|
Formule moléculaire |
C9H9Cl2IO2 |
Poids moléculaire |
346.97 g/mol |
Nom IUPAC |
1,5-dichloro-3-(ethoxymethoxy)-2-iodobenzene |
InChI |
InChI=1S/C9H9Cl2IO2/c1-2-13-5-14-8-4-6(10)3-7(11)9(8)12/h3-4H,2,5H2,1H3 |
Clé InChI |
PCBJCXWCKDHXQC-UHFFFAOYSA-N |
SMILES canonique |
CCOCOC1=C(C(=CC(=C1)Cl)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















